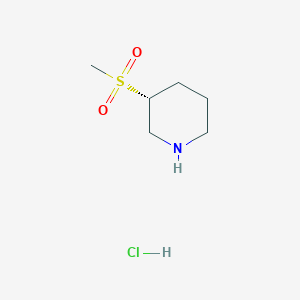![molecular formula C36H26N2 B3113298 N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine CAS No. 1946806-94-5](/img/structure/B3113298.png)
N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine is a complex organic compound that features both biphenyl and carbazole moieties. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which make it suitable for applications in light-emitting diodes (LEDs), organic photovoltaics, and other optoelectronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of Biphenyl Units: The biphenyl units can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Introduction of Carbazole Moiety: The carbazole unit is introduced via a Buchwald-Hartwig amination reaction, where an aryl halide reacts with carbazole in the presence of a palladium catalyst and a suitable base.
Final Coupling: The final step involves coupling the biphenyl and carbazole units under similar conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl or carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Quinones, hydroxylated derivatives
Reduction: Hydrogenated biphenyl or carbazole derivatives
Substitution: Halogenated or nitrated biphenyl or carbazole derivatives
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its excellent charge transport properties.
Photovoltaics: Employed in the fabrication of organic solar cells, where it acts as an electron donor or acceptor material.
Sensors: Utilized in the creation of chemical sensors due to its ability to undergo reversible redox reactions.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.
Wirkmechanismus
The mechanism by which N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its electronic properties. The compound can engage in π-π stacking interactions, facilitating charge transport in electronic devices. Additionally, its ability to undergo redox reactions makes it suitable for use in sensors and other applications where electron transfer is crucial.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Similar in structure but lacks the additional biphenyl unit.
N-(4-Biphenyl)-9H-carbazole: Contains a single biphenyl unit attached to carbazole.
N-(4-Biphenyl)-3-(9H-carbazol-9-yl)benzene: Similar structure but with different substitution patterns.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine is unique due to its combination of multiple biphenyl and carbazole units, which enhances its electronic properties and makes it particularly suitable for advanced optoelectronic applications.
Eigenschaften
IUPAC Name |
N-[4-(3-carbazol-9-ylphenyl)phenyl]-4-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N2/c1-2-9-26(10-3-1)27-17-21-30(22-18-27)37-31-23-19-28(20-24-31)29-11-8-12-32(25-29)38-35-15-6-4-13-33(35)34-14-5-7-16-36(34)38/h1-25,37H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOQWOFGCYCOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B3113286.png)


![2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3113313.png)

